molecular formula C12H12O2 B2501296 (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid CAS No. 64701-77-5

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid

Cat. No.: B2501296
CAS No.: 64701-77-5
M. Wt: 188.226
InChI Key: DPWCLFBGHCDKJW-DHZHZOJOSA-N
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Description

(Z)-3-Cyclopropyl-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group and a phenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid typically involves the following steps:

    Aldol Condensation: The formation of the prop-2-enoic acid backbone can be accomplished via an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration to form the enone.

    Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: (Z)-3-Cyclopropyl-3-phenylprop-2-enoic acid is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving cyclopropyl and phenyl groups.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and reactivity. The phenyl group can participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    3-Phenylprop-2-enoic acid: Lacks the cyclopropyl group, resulting in different reactivity and applications.

    Cyclopropylacetic acid: Lacks the phenyl group, leading to distinct chemical properties and uses.

Uniqueness: (Z)-3-Cyclopropyl-3-phenylprop-2-enoic acid is unique due to the combination of the cyclopropyl and phenyl groups, which confer specific structural and electronic properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCLFBGHCDKJW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=C/C(=O)O)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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